molecular formula C7H5F4NO2S B6161858 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide CAS No. 1204573-03-4

2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide

Cat. No. B6161858
CAS RN: 1204573-03-4
M. Wt: 243.2
InChI Key:
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Description

2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a chemical compound with the CAS Number: 1204573-03-4 . It has a molecular weight of 243.18 and its IUPAC name is 2-fluoro-6-(trifluoromethyl)benzenesulfonamide .


Molecular Structure Analysis

The InChI code for 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is 1S/C7H5F4NO2S/c8-5-3-1-2-4 (7 (9,10)11)6 (5)15 (12,13)14/h1-3H, (H2,12,13,14) . This code provides a standard way to encode the molecular structure using text.


Physical And Chemical Properties Analysis

2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide is a powder with a melting point of 114-118 degrees Celsius . It is stored at room temperature .

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Fluorinated sulfonamides, such as 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide, play a significant role in organic synthesis. Umemoto et al. (2014) discussed the development of numerous fluorination reagents, including (perfluoroalkyl)phenyliodonium triflates and sulfonamides, highlighting their utility in advancing fluorine chemistry (Umemoto, 2014). Matteis et al. (2007) described the synthesis of fluoro- and trifluoromethyl-containing N-sulfonylated nitrogen heterocycles, showcasing the application of fluorinated sulfonamides in creating heterocyclic building blocks (Matteis et al., 2007).

Environmental Studies

Fluorinated materials, including those containing sulfonamide groups, have been studied for their environmental presence and impact. For instance, Dinglasan-Panlilio and Mabury (2006) identified residual fluorinated alcohols in various materials, suggesting potential sources of environmental pollution from manufacturing processes (Dinglasan-Panlilio & Mabury, 2006). Ruan et al. (2015) investigated novel polyfluorinated ether sulfonates as PFOS alternatives in sewage sludge, highlighting the environmental occurrence of these compounds and their potential as PFOS replacements (Ruan et al., 2015).

Material Science

In the field of material science, Huang et al. (2007) synthesized novel arylene ether polymers with high glass-transition temperatures using 2-trifluoromethyl-activated bisfluoro monomers, demonstrating the application of fluorinated compounds in creating high-performance materials (Huang et al., 2007). These polymers, characterized by their outstanding thermal stability and organosolubility, highlight the potential of fluorinated sulfonamides in developing new polymeric materials.

Safety and Hazards

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include avoiding contact with skin and eyes, and preventing the formation of dust and aerosols .

Mechanism of Action

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-fluoro-6-(trifluoromethyl)benzene-1-sulfonamide involves the introduction of a sulfonamide group onto a fluorinated benzene ring. This can be achieved through a nucleophilic substitution reaction using a suitable sulfonamide reagent.", "Starting Materials": [ "2-fluoro-6-(trifluoromethyl)benzene", "Sulfonamide reagent", "Solvent" ], "Reaction": [ "Dissolve 2-fluoro-6-(trifluoromethyl)benzene in a suitable solvent", "Add the sulfonamide reagent to the reaction mixture", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool and filter the resulting precipitate", "Wash the precipitate with a suitable solvent to obtain the final product" ] }

CAS RN

1204573-03-4

Molecular Formula

C7H5F4NO2S

Molecular Weight

243.2

Purity

95

Origin of Product

United States

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